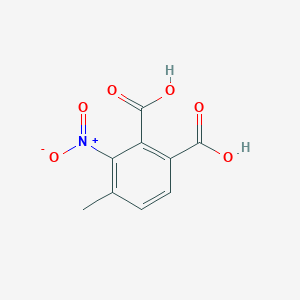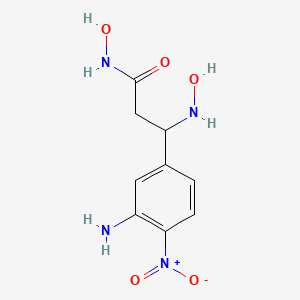
6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is a benzimidazole derivative characterized by the presence of a bromine atom at the 6th position, a cyclopropylmethyl group at the 2nd position, and a methyl group at the 1st position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole typically involves the following steps:
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via alkylation using cyclopropylmethyl halides under basic conditions.
Methylation: The methyl group at the 1st position can be introduced through N-methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropylmethyl alcohol or ketone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of 2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Cyclopropylmethyl alcohol or ketone derivatives.
Reduction: 2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole: Lacks the bromine atom at the 6th position.
6-Bromo-1-methyl-1H-benzimidazole: Lacks the cyclopropylmethyl group at the 2nd position.
6-Bromo-2-(cyclopropylmethyl)-1H-benzimidazole: Lacks the methyl group at the 1st position.
Uniqueness
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H13BrN2 |
|---|---|
Peso molecular |
265.15 g/mol |
Nombre IUPAC |
6-bromo-2-(cyclopropylmethyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C12H13BrN2/c1-15-11-7-9(13)4-5-10(11)14-12(15)6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3 |
Clave InChI |
DOBYEXXYNPOFOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Br)N=C1CC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)



![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)

![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)

![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
